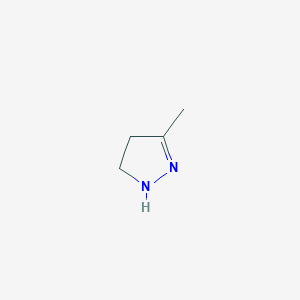
3-Methyl-4,5-dihydro-1H-pyrazole
货号 B162648
分子量: 84.12 g/mol
InChI 键: MWCHLFKQTXSQJV-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
Patent
US04702803
Procedure details


A solution of 100 g of 3-methyl-2-pyrazoline and 64 g of NaBr in 3,000 g of methanol was electrolysed with 2 F/mol of 3-methyl-2-pyrazoline at a current density of 6.8 A/dm2 at a temperature of 20° C. Customary working up of the electrolysed mixture and fractional distillation gave 24.5 g of 3-methyl-2-pyrazoline and 29.5 g of 3-methylpyrazole (boiling point 127°-131° C./98 mbar). This corresponds to a conversion of 75%, a yield of 30% and a selectivity of 40%.





Name
Identifiers


|
REACTION_CXSMILES
|
[CH3:1][C:2]1[CH2:6][CH2:5][NH:4][N:3]=1.[Na+].[Br-]>CO>[CH3:1][C:2]1[CH2:6][CH2:5][NH:4][N:3]=1.[CH3:1][C:2]1[CH:6]=[CH:5][NH:4][N:3]=1 |f:1.2|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
100 g
|
|
Type
|
reactant
|
|
Smiles
|
CC1=NNCC1
|
Step Two
|
Name
|
|
|
Quantity
|
64 g
|
|
Type
|
reactant
|
|
Smiles
|
[Na+].[Br-]
|
Step Three
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
CC1=NNCC1
|
Step Four
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
CO
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
at a temperature of 20° C
|
DISTILLATION
|
Type
|
DISTILLATION
|
|
Details
|
Customary working up of the electrolysed mixture and fractional distillation
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
CC1=NNCC1
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 24.5 g |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
CC1=NNC=C1
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 29.5 g |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
